Isopropyl 2-chloropropionate
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Overview
Description
Isopropyl 2-chloropropionate appears as a colorless liquid with a pungent odor. About the same density as water and insoluble in water. Vapors are heavier than air. May be toxic by ingestion and skin absorption.
Scientific Research Applications
Photochemistry and Photophysics
- Isopropyl 2-chloropropionate is used in studies exploring site-specific bond cleavage. For instance, selectively deuterated 2-chloropropane (a related compound) has been investigated for photoinduced C-H or C-D bond cleavage using a two-color photolysis approach. This research provides insights into the behavior of intermediates like the isopropyl radical under photolysis conditions (Mathews, Wang, & Koplitz, 1994).
Chemical Synthesis and Catalysis
- In the field of chemical synthesis, isopropyl 2-chloropropionate plays a role in the resolution of 2-chloropropionic acid and ester. This compound is significant in the synthesis of pesticides, dyestuffs, and agriculture chemicals. The chiral resolution of 2-chloropropionic acid and ester is crucial for producing optically active compounds with high physiological or pharmacological action (Zhou Liang, 2006).
Biotechnology and Bioengineering
- In biotechnology, (S)-2-Chloropropionate, an intermediate for phenoxypropionic acid herbicides, is produced through asymmetric reduction of 2-chloroacrylate using recombinant Escherichia coli cells. This involves 2-haloacrylate reductase coupled with a glucose dehydrogenase for NADPH regeneration, showcasing the potential of isopropyl 2-chloropropionate in enzyme catalysis and microbial production (Kurata et al., 2008).
Polymer Science
- In polymer science, isopropyl 2-chloropropionate is utilized in the synthesis of end-functionalized poly(N-isopropylacrylamide). This involves the polymerization of N-isopropylacrylamide using 2-chloropropionate as initiators. Such polymers have applications in creating materials with specific thermal phase transitions (İlboğa & Coşkun, 2014).
Agricultural Chemistry
- Isopropyl 2-chloropropionate derivatives are used in agriculture. For example, 2,4-dichlorophenoxyacetic acid isopropyl ester, a related compound, has been used to reduce mature fruit abscission in Citrus navel cultivars. This demonstrates its utility in enhancing crop yield and managing harvest cycles (Agustí et al., 2006).
Pharmacology and Drug Design
- In pharmacology, isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, a derivative of isopropyl 2-chloropropionate, has been synthesized and evaluated for its antimalarial properties. This highlights its potential as a precursor in the synthesis of drugs targeting specific diseases (Warner et al., 1977).
properties
CAS RN |
40058-87-5 |
---|---|
Product Name |
Isopropyl 2-chloropropionate |
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.6 g/mol |
IUPAC Name |
propan-2-yl 2-chloropropanoate |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)9-6(8)5(3)7/h4-5H,1-3H3 |
InChI Key |
BOKVSRHWZPCJRN-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C)Cl |
Canonical SMILES |
CC(C)OC(=O)C(C)Cl |
Other CAS RN |
40058-87-5 |
physical_description |
Isopropyl 2-chloropropionate appears as a colorless liquid with a pungent odor. About the same density as water and insoluble in water. Vapors are heavier than air. May be toxic by ingestion and skin absorption. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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